



# Application Notes and Protocols for (-)-Higenamine Treatment in Cell Culture

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Compound of Interest		
Compound Name:	(-)-Higenamine	
Cat. No.:	B1219116	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

(-)-Higenamine, also known as norcoclaurine, is a natural isoquinoline alkaloid found in various plants, including those from the Aconitum and Annona genera.[1][2] Traditionally used in Chinese medicine for cardiac conditions, modern research has revealed its diverse pharmacological activities.[1][2] Higenamine functions as a non-selective β1- and β2-adrenergic receptor agonist, structurally similar to catecholamines.[2][3][4] Its cellular effects are extensive, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3] [5] These properties make Higenamine a compound of significant interest for investigating cellular signaling pathways and for potential therapeutic applications in diseases ranging from cardiovascular disorders to neuroinflammatory conditions.[1][6]

## **Mechanism of Action & Signaling Pathways**

(-)-Higenamine exerts its effects by modulating several key intracellular signaling cascades. Its primary interaction is with  $\beta$ -adrenergic receptors, which triggers downstream pathways regulating cell survival, inflammation, and oxidative stress.[1][3][4]

# Pro-Survival and Anti-Apoptotic Signaling (β2-AR/PI3K/AKT Pathway)

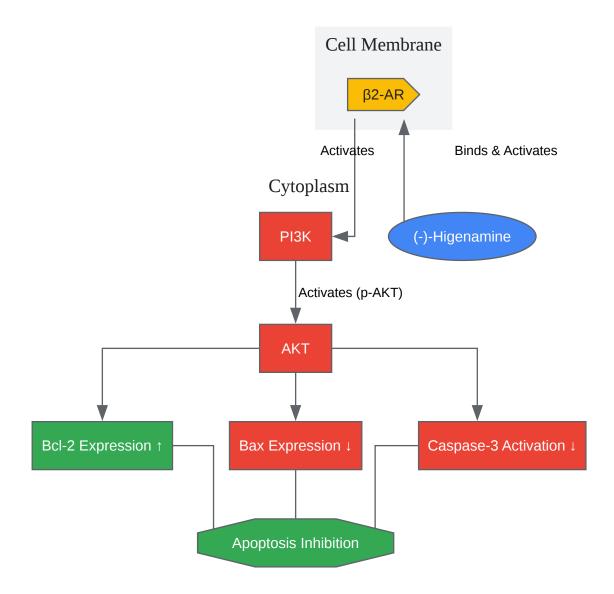


### Methodological & Application

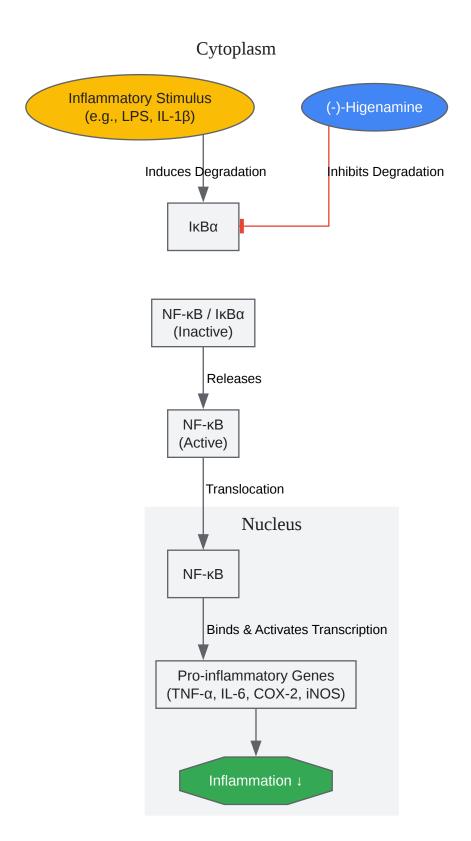
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Higenamine's protective effects in various cell types, such as cardiomyocytes and gastric smooth muscle cells, are largely mediated through the activation of the  $\beta$ 2-adrenergic receptor ( $\beta$ 2-AR).[5][7][8] This activation stimulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][7] Activated AKT, a serine/threonine kinase, phosphorylates and inactivates proapoptotic proteins like BAD and regulates the expression of Bcl-2 family proteins, ultimately increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[3][5] This cascade inhibits the release of cytochrome C from mitochondria and suppresses the activation of executioner caspases (e.g., caspase-3), thereby preventing apoptosis.[3][7][9]



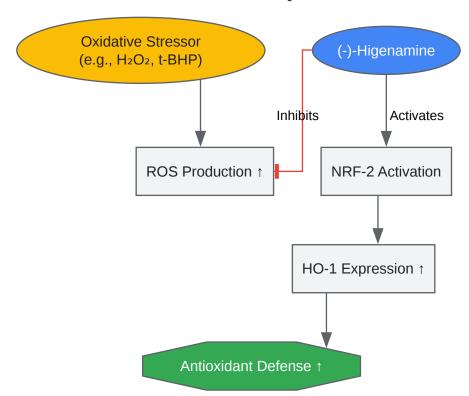




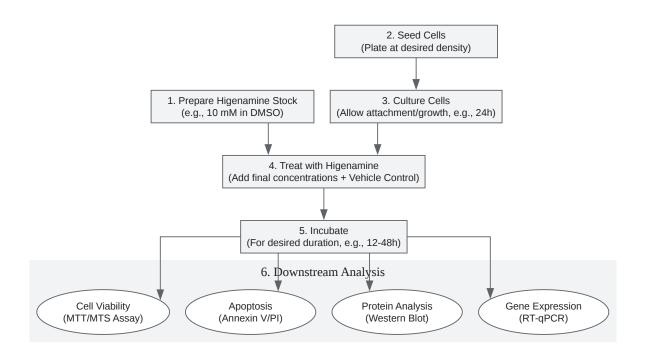




#### Cellular Stress Response







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